molecular formula C11H21BrO B13077527 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane

Cat. No.: B13077527
M. Wt: 249.19 g/mol
InChI Key: BMXDFYHWQKKPHU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring substituted with a bromomethyl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane can be synthesized through a multi-step process:

    Formation of the Cycloheptane Ring: Starting from a suitable precursor, such as cycloheptanone, the cycloheptane ring can be formed through a series of reactions including reduction and cyclization.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cycloheptane ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction. This involves reacting the bromomethylated cycloheptane with propan-2-ol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under conditions such as reflux in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include alcohols, nitriles, or amines.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include the corresponding methylated cycloheptane.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It may be utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the bromomethyl group undergoes transformation to yield different functional groups.

Comparison with Similar Compounds

    1-(Bromomethyl)cycloheptane: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.

    1-(Chloromethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and reaction conditions.

    1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: Contains a six-membered ring instead of a seven-membered ring, which can influence the compound’s chemical properties and reactivity.

Uniqueness: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is unique due to the presence of both the bromomethyl and propan-2-yloxy groups on a seven-membered ring

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-1-propan-2-yloxycycloheptane

InChI

InChI=1S/C11H21BrO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3

InChI Key

BMXDFYHWQKKPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCCCC1)CBr

Origin of Product

United States

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